An In-Depth Technical Guide to 2-Azaspiro[3.4]octane Hydrochloride: A Key Building Block for Next-Generation Therapeutics
An In-Depth Technical Guide to 2-Azaspiro[3.4]octane Hydrochloride: A Key Building Block for Next-Generation Therapeutics
Introduction: The Rise of Three-Dimensional Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to new chemical space is insatiable. Flat, aromatic-heavy molecules have been extensively explored, often leading to challenges in achieving desired physicochemical properties and intellectual property space. Spirocyclic systems, particularly small azaspirocycles, have emerged as powerful tools to overcome these limitations. Their inherent three-dimensionality and conformational rigidity offer a unique framework for designing drug candidates with improved properties.[1]
2-Azaspiro[3.4]octane, a bicyclic scaffold featuring an azetidine ring fused to a cyclopentane ring through a single spiro-carbon, is a prime example of such a valuable building block. Its hydrochloride salt is a stable, easy-to-handle solid, making it an ideal starting material for derivatization in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Azaspiro[3.4]octane hydrochloride, tailored for researchers and professionals in the field of drug development.
Physicochemical and Structural Properties
2-Azaspiro[3.4]octane hydrochloride is a white to off-white solid at room temperature. The presence of the hydrochloride salt significantly enhances its stability and likely improves its solubility in polar protic solvents compared to the free base. A summary of its key properties is presented in Table 1.
Table 1: Core Properties of 2-Azaspiro[3.4]octane Hydrochloride
| Property | Value | Source |
| CAS Number | 1414885-15-6 | |
| Molecular Formula | C₇H₁₄ClN | |
| Molecular Weight | 147.65 g/mol | |
| Physical Form | Solid | vendor data |
| Storage Conditions | 2-8°C, Inert Atmosphere | vendor data |
| Canonical SMILES | C1CC2(C1)CNC2.Cl | Inferred |
Synthesis and Manufacturing
The synthesis of the 2-azaspiro[3.4]octane core has been approached through several strategic routes, primarily focusing on the construction of either the azetidine or the cyclopentane ring in the key cyclization step. A notable publication outlines three successful and facile routes that utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification.[2]
Synthetic Strategy Overview
The core synthetic challenge lies in the efficient formation of the strained four-membered azetidine ring in a spirocyclic context. One of the most effective published methods involves the annulation of the cyclopentane ring onto a pre-formed azetidine derivative. This approach provides good control over the core structure and is amenable to scale-up.
Caption: A representative synthetic workflow for 2-Azaspiro[3.4]octane hydrochloride.
Detailed Experimental Protocol: Synthesis of the Free Base and Conversion to Hydrochloride Salt
The following protocol is a representative synthesis adapted from published methodologies for the free base, followed by a standard procedure for hydrochloride salt formation.[2][3]
Step 1: Synthesis of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate (Boc-protected intermediate)
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Reaction Setup: To a solution of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in anhydrous methanol (0.1 M) in a high-pressure hydrogenation vessel, add Palladium on carbon (10 wt%, 5 mol%).
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Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 16 hours.
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Workup: Carefully vent the vessel and filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure to yield tert-butyl 2-azaspiro[3.4]octane-2-carboxylate, which can be used in the next step without further purification.
Step 2: Deprotection and Hydrochloride Salt Formation
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Reaction Setup: Dissolve the crude tert-butyl 2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane (approx. 0.2 M).
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Acidification: Cool the solution to 0°C in an ice bath. Slowly add a solution of hydrogen chloride (2.0 M in diethyl ether or 4.0 M in 1,4-dioxane, 1.5 eq) dropwise with stirring.
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Isolation: A white precipitate will form upon addition of HCl. Continue stirring at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.
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Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford 2-Azaspiro[3.4]octane hydrochloride as a stable white solid.
Spectroscopic Characterization
Full spectroscopic characterization is essential for confirming the structure and purity of 2-Azaspiro[3.4]octane and its derivatives. The following data is based on the analysis of spectra provided in the supplementary information of key synthetic literature.[3]
¹H NMR (Proton NMR): The ¹H NMR spectrum of the free base, 2-azaspiro[3.4]octane, would be expected to show characteristic signals for the protons on the azetidine and cyclopentane rings. Upon protonation to form the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is expected due to the increased electron-withdrawing effect of the ammonium cation.
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Expected Chemical Shifts (δ, ppm) for the Hydrochloride Salt (in D₂O):
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~3.5-3.8 (m, 4H, -CH₂-N⁺H₂-CH₂-)
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~2.0-2.2 (m, 4H, cyclopentane protons α to spiro-center)
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~1.8-2.0 (m, 4H, cyclopentane protons β to spiro-center)
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A broad signal for the N⁺H₂ protons may be observed, or it may exchange with the solvent.
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides a map of the carbon framework. The spiro-carbon is a key diagnostic signal.
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Expected Chemical Shifts (δ, ppm) for the Hydrochloride Salt (in D₂O):
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~50-55 ppm (azetidine carbons, -CH₂-N⁺-)
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~40-45 ppm (spiro-carbon, Cq)
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~35-40 ppm (cyclopentane carbons α to spiro-center)
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~25-30 ppm (cyclopentane carbon β to spiro-center)
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Chemical Reactivity and Derivatization
As a secondary amine, 2-Azaspiro[3.4]octane hydrochloride is a versatile building block for a wide range of chemical transformations. The nitrogen atom serves as a nucleophilic handle for introducing diverse substituents, allowing for rapid library synthesis and structure-activity relationship (SAR) studies. The hydrochloride salt is typically converted to the free base in situ or in a separate step using a mild base (e.g., triethylamine, diisopropylethylamine, or aqueous NaHCO₃) before reaction.
Caption: Key reaction pathways for the derivatization of 2-Azaspiro[3.4]octane.
Protocol: N-Alkylation via Reductive Amination
This protocol demonstrates a common and reliable method for introducing substituents onto the nitrogen atom.
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Free Base Liberation (Optional): If starting with the hydrochloride salt, dissolve it in dichloromethane (DCM) and add an equivalent of a solid-supported base (e.g., polymer-bound triethylamine). Stir for 30 minutes and filter to obtain a solution of the free base.
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Reaction Setup: To a solution of 2-azaspiro[3.4]octane (1.0 eq) in DCM (0.1 M), add the desired aldehyde or ketone (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq).
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Reaction Progress: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-substituted 2-azaspiro[3.4]octane derivative.
Applications in Drug Discovery
The unique structural features of the 2-azaspiro[3.4]octane scaffold make it an attractive component for drug candidates. Its rigidity can help lock in a bioactive conformation, potentially increasing potency and selectivity for a biological target. The sp³-rich nature often leads to improved solubility and metabolic stability compared to flat aromatic analogues.
A significant application of this scaffold is found in the development of agonists for the Muscarinic Acetylcholine Receptor M4 (M4). M4 receptors are a key target for the treatment of neuropsychiatric disorders. A recent patent discloses novel 2-azaspiro[3.4]octane derivatives that act as potent M4 receptor agonists, highlighting their potential for treating conditions such as psychosis, cognitive dysfunction, and substance use disorders.[4] The core scaffold serves as a central anchor from which vectors for interacting with the receptor binding pocket can be projected in a well-defined three-dimensional orientation.
Conclusion
2-Azaspiro[3.4]octane hydrochloride is more than just another building block; it is a gateway to novel, three-dimensional chemical matter. Its straightforward synthesis, versatile reactivity, and proven application in CNS drug discovery underscore its importance for researchers and drug development professionals. By providing a rigid, non-planar scaffold, it enables the design of molecules with optimized physicochemical and pharmacological properties, paving the way for the next generation of innovative therapeutics.
References
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Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. Available at: [Link]
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ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]
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Zencuch, O. R., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. Available at: [Link]
- Bridges, T. M., et al. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists (U.S. Patent No. 11,548,865 B2). U.S. Patent and Trademark Office.
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ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]
- Janssen Pharmaceutica N.V. (2022). Azaspirocycles as monoacylglycerol lipase modulators (U.S. Patent No. 11,505,546 B2). U.S. Patent and Trademark Office.
- Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2020). Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester (Chinese Patent No. CN111533752A). Google Patents.
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The Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane - Supporting Information. Available at: [Link]
- Texaco Inc. (1981). Gasoline composition (U.S. Patent No. 4,244,704). U.S. Patent and Trademark Office.
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Davis, R. S., & Flynn, P. F. (n.d.). 1H and 13C NMR Assignments for Acetylsalicylic Acid (Aspirin). University of Utah Chemistry. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl 5-oxo-2-azaspiro(3.4)octane-2-carboxylate. Retrieved from [Link]
- Neurocrine Biosciences, Inc. (2024). 2-azaspiro[3.4]octane derivatives as m4 agonists (U.S. Patent Application Publication No. US20240140959A1). Google Patents.
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